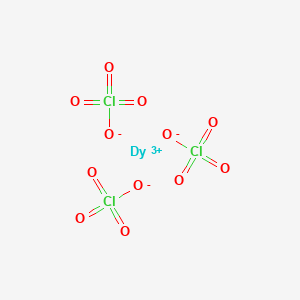

Dysprosium(3+) perchlorate

Description

Significance of Dysprosium(III) in Contemporary Scientific Disciplines

Dysprosium (Dy), a rare earth element, possesses a high magnetic moment and a unique electronic configuration, making its trivalent ion, Dy(III), a subject of intense scientific scrutiny. samaterials.comacs.org These intrinsic properties are pivotal in the design of high-performance materials with tailored magnetic and luminescent characteristics. acs.orgmdpi.com In the realm of magnetism, dysprosium(III) is a key ingredient in the fabrication of single-molecule magnets (SMMs), which are at the forefront of research into high-density data storage and quantum computing. acs.orgresearchgate.net The large magnetic anisotropy of the Dy(III) ion is crucial for achieving the high energy barrier required for magnetic relaxation in these molecular-scale magnets. acs.org

Furthermore, the characteristic luminescence of dysprosium(III) complexes makes them valuable in the development of optical materials. mdpi.comresearchgate.net The emission spectra of Dy(III) compounds often display distinct bands, which are being explored for applications in lighting and as luminescent probes. researchgate.netiucr.org The precise nature of these emissions is sensitive to the coordination environment of the Dy(III) ion, a facet that researchers exploit to fine-tune the optical properties of materials. mdpi.com

Overview of Dysprosium(3+) Perchlorate (B79767) as a Precursor and Model System

Dysprosium(3+) perchlorate, with the chemical formula Dy(ClO₄)₃, serves as a versatile and important starting material, or precursor, in the synthesis of various dysprosium-containing materials. chemicalbook.comscbt.comontosight.ai Its utility stems from the perchlorate anion (ClO₄⁻), which is generally considered to be weakly coordinating. This characteristic allows for the relatively straightforward substitution of the perchlorate ions by other ligands, providing access to a wide array of novel dysprosium complexes with diverse structures and functionalities.

The compound is often used in its hydrated form, Dysprosium(III) perchlorate hexahydrate, and is commercially available as an aqueous solution. chemicalbook.comthermofisher.comstrem.com Researchers utilize these solutions to introduce the Dy(III) ion into different chemical systems. For instance, it has been employed in the synthesis of complex coordination polymers and metal-organic frameworks (MOFs). iucr.orgnanochemres.org In these structures, the dysprosium ions are linked by organic ligands to create extended networks with potential applications in areas such as catalysis and gas storage. nanochemres.org

As a model system, this compound solutions are instrumental in fundamental studies of lanthanide chemistry. For example, investigations into the hydrolysis of the Dy(III) ion in perchlorate media provide crucial data on the formation of various hydroxo complexes. researchgate.net Such studies are essential for understanding the behavior of dysprosium in aqueous environments and for developing predictive models of its thermodynamic properties. acs.orgnih.gov

Scope and Objectives of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is multifaceted, with several key objectives driving the research. A primary goal is to synthesize and characterize new dysprosium-based materials with enhanced magnetic and luminescent properties. This involves the strategic design of ligands that can control the coordination geometry around the Dy(III) ion, thereby influencing its magnetic anisotropy and emission characteristics.

Another significant area of research focuses on the fundamental understanding of the structure-property relationships in dysprosium complexes derived from this compound. By systematically varying the ligands and reaction conditions, scientists aim to elucidate how the local coordination environment affects the macroscopic properties of the resulting materials. This knowledge is critical for the rational design of materials with specific functionalities.

Furthermore, there is a growing interest in utilizing this compound as a precursor for the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles and other nanostructured materials. nanochemres.org The thermal decomposition of dysprosium-containing coordination compounds, often prepared using a perchlorate salt, can provide a route to these materials with controlled morphology and size. dtic.milrsc.orgdtic.milrsc.org

Finally, the study of this compound in solution provides valuable insights into the behavior of lanthanide ions in various solvents. researchgate.net This research is not only of fundamental importance but also has practical implications for areas such as solvent extraction and the development of new analytical techniques.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | Dy(ClO₄)₃ | scbt.comnih.govchemicalbook.com |

| Molecular Weight | 460.85 g/mol | chemicalbook.comnih.govchemicalbook.com |

| CAS Number | 14692-17-2 | chemicalbook.comstrem.comnih.gov |

| Alternate CAS Number | 14017-53-9 | nih.govchemicalbook.com |

| Appearance | Colorless liquid (in aqueous solution) | strem.com |

Interactive Data Table: Crystallographic Data for a Dysprosium(III) Perchlorate Complex

The following table presents crystallographic data for a heterometallic complex synthesized using this compound, highlighting the coordination environment of the dysprosium ion.

| Parameter | Value | Reference |

| Compound | {[AgDy(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 21 /c | iucr.org |

| a (Å) | 16.1682 (15) | iucr.org |

| b (Å) | 15.1020 (14) | iucr.org |

| c (Å) | Not specified | |

| Dy(III) Coordination Number | 8 | iucr.org |

| Dy-O bond distances (Å) | 2.297 (3) - 2.484 (3) | iucr.org |

Properties

IUPAC Name |

dysprosium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-53-9 | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of Dysprosium 3+ Perchlorate Complexes

Structural Characterization of Dysprosium(III) Perchlorate (B79767) Coordination Environments

Spectroscopic Probes for Molecular Structure and Bonding in Dysprosium(III) Perchlorate Systems

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Interactions and Coordination Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for elucidating the coordination environment of the dysprosium(III) ion and the nature of ligand interactions.

In dysprosium(3+) perchlorate complexes, FT-IR spectroscopy reveals key information about the bonding between the metal ion and the surrounding ligands. For instance, in complexes containing organic ligands, shifts in the characteristic vibrational frequencies of the ligand upon coordination to the Dy(III) ion can confirm the formation of the complex. For example, in complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfpd) and other neutral ligands, the coordination of the Dy(III) ion to the carbonyl oxygen of hfpd and to nitrogen or oxygen atoms of the neutral ligands is confirmed by changes in the IR spectrum. rsc.org Specifically, low-intensity peaks in the range of 425–428 cm⁻¹ are associated with Dy-O vibrational modes, while peaks around 546 cm⁻¹ are attributed to Dy-N coordination. rsc.org The absence of a broad vibrational band between 3200 and 3600 cm⁻¹ can indicate the absence of coordinated water molecules. rsc.org

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the entire complex, including the perchlorate anion. In aqueous solutions of dysprosium perchlorate, Raman spectra have been used to identify the totally symmetric stretching mode (ν₁) of the Dy-O bond in the octaaqua ion, [Dy(H₂O)₈]³⁺. semanticscholar.org This mode appears as a broad, polarized band, and its position provides insight into the strength of the metal-water bond. semanticscholar.org The perchlorate anion itself exhibits characteristic Raman bands, such as the deformation modes at 461 cm⁻¹ and 629 cm⁻¹, which can be used as internal standards. mdpi.com

The table below summarizes typical vibrational frequencies observed in this compound complexes and their assignments.

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Assignment |

| Dy-O stretch | 425-428 | FT-IR | Coordination of oxygen-donating ligands |

| Dy-N stretch | ~546 | FT-IR | Coordination of nitrogen-donating ligands |

| ν₁(Dy-O) of [Dy(H₂O)₈]³⁺ | ~387 | Raman | Symmetric breathing mode of the aqua ion |

| ClO₄⁻ deformation | 461, 629 | Raman | Vibrational modes of the perchlorate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamic behavior of this compound complexes in solution. The paramagnetic nature of the Dy(III) ion significantly influences the NMR spectra, leading to large chemical shifts and line broadening of the signals of nearby nuclei.

¹H NMR spectra of dysprosium complexes often exhibit paramagnetically shifted signals that can span a wide chemical shift range, for example, from +190 to -175 ppm. nih.gov These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), are highly sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center. By analyzing the LIS, it is possible to deduce the solution-state structure of the complex. nih.gov The presence of multiple sets of signals can indicate the existence of different species in solution, such as isomers or complexes with different coordination numbers. nih.govrsc.org

The dynamics of ligand exchange and intramolecular rearrangements can also be studied using variable-temperature NMR. rsc.org The rate of water exchange on the dysprosium(III) aqua ion has been investigated using ¹⁷O NMR relaxation rate measurements. colab.ws Furthermore, the analysis of transverse relaxation rates (T₂) in ¹H NMR can provide information about the magnetic anisotropy of the Dy(III) complex, which is related to the ligand field splitting of its electronic energy levels. nih.gov The study of the relaxation dynamics of dysprosium complexes is a complex field, with the behavior being significantly more intricate than that of transition metal systems. nih.gov

| Nucleus | Technique | Information Obtained |

| ¹H | Paramagnetic NMR | Solution structure, presence of isomers, magnetic anisotropy |

| ¹⁷O | Relaxation Rate Measurements | Water exchange dynamics |

| ¹³C, ³¹P, ⁸⁹Y | Various NMR techniques | Structural information on ligands and complex framework |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local coordination environment of the dysprosium(III) ion in both solid and solution states. XAS is particularly valuable for amorphous or solution samples where single-crystal X-ray diffraction is not feasible. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is sensitive to the oxidation state and the three-dimensional arrangement of atoms around the absorbing Dy(III) ion. acs.org While the large core-hole lifetime broadening in heavy elements like dysprosium can obscure some spectral features, deconvolution procedures can be applied to enhance the structural information that can be extracted. researchgate.net Theoretical calculations can be used in conjunction with experimental data to interpret the XANES spectra and gain a more complete understanding of the local structure. science.gov

The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms in the coordination shells around the dysprosium ion. This information is crucial for determining the coordination number and bond lengths within the complex. acs.org For instance, XAS studies on lanthanide ions in solution have been used to investigate the hydration structure and the potential for ion-pairing with anions like perchlorate. acs.orgacs.org

| XAS Region | Information Provided |

| XANES | Oxidation state, coordination geometry, 3D arrangement of atoms |

| EXAFS | Coordination number, bond distances, type of neighboring atoms |

Circular Dichroism (CD) Spectroscopy for Chiral Dysprosium(III) Perchlorate Complexes

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. ramauniversity.ac.in It measures the differential absorption of left- and right-circularly polarized light. ramauniversity.ac.in In the context of this compound, CD spectroscopy is employed to investigate the chirality of complexes formed with chiral ligands.

When a dysprosium(III) ion is coordinated to a chiral organic ligand, the resulting complex can exhibit a CD spectrum. The spectrum provides a "fingerprint" of the chiral environment around the metal ion and can be used to confirm the formation of enantiomers or diastereomers. scispace.com For example, the solid-state CD spectra of chiral dysprosium(III) complexes have been recorded on single crystals with KBr pellets, showing opposite Cotton effects for enantiomeric crystals, which confirms their optical activity. scispace.com

UV-Vis CD spectroscopy can probe the charge transfer transitions between the metal ion and the ligands, while vibrational CD (VCD) in the infrared region can provide information about the structure of the chiral ligands themselves. ramauniversity.ac.infrontiersin.org The application of CD spectroscopy is crucial for understanding the stereochemistry of these complexes, which can have implications for their potential applications in areas such as asymmetric catalysis and chiroptical materials. nih.govnih.gov

| Spectral Region | Information Obtained |

| UV-Vis | Chirality of the coordination environment, electronic transitions |

| Far-UV | Secondary structure of peptide-based ligands |

| Vibrational (IR) | Structure and conformation of small chiral organic ligands |

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. openaccessjournals.com It is a valuable tool for assessing the thermal stability and composition of this compound complexes. scispace.comopenaccessjournals.com

A TGA thermogram plots the mass of the sample against temperature. The decomposition of a this compound complex will appear as one or more mass loss steps in the thermogram. openaccessjournals.com The temperature at which decomposition begins provides an indication of the thermal stability of the complex. scispace.comopenaccessjournals.com For example, TGA studies on certain chiral dysprosium(III) complexes have shown them to be stable up to 376 K and 428 K. scispace.com

The magnitude of the mass loss at each step can be used to determine the composition of the complex, such as the number of coordinated solvent molecules or the stoichiometry of the ligands. researchgate.netresearchgate.net By analyzing the decomposition products, often in conjunction with other techniques like mass spectrometry (TGA-MS), the decomposition pathway can be elucidated. openaccessjournals.com This information is crucial for understanding the material's properties and its suitability for applications where thermal stability is a factor.

| Parameter | Information Obtained from TGA |

| Onset Decomposition Temperature | Thermal stability of the complex |

| Mass Loss Steps | Stoichiometry of ligands and solvent molecules |

| Residue | Composition of the final decomposition product |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. rsc.org It is routinely employed to verify the stoichiometry of newly synthesized this compound complexes. scispace.com

The experimentally determined weight percentages of the elements are compared with the calculated values based on the proposed chemical formula of the complex. rsc.org A close agreement between the experimental and calculated values provides strong evidence for the correct stoichiometry and purity of the synthesized compound. rsc.org This verification is a critical step in the characterization process, ensuring that the material under investigation has the intended molecular formula before proceeding with more advanced structural and physical property measurements.

| Element | Purpose of Analysis |

| Carbon (C) | Verification of organic ligand content |

| Hydrogen (H) | Verification of organic ligand and water/solvent content |

| Nitrogen (N) | Verification of nitrogen-containing ligand content |

| Dysprosium (Dy) | Determination of metal content |

Solution Chemistry and Speciation of Dysprosium 3+ Perchlorate Systems

Hydrolysis Kinetics and Mechanisms of Dysprosium(III) Perchlorate (B79767) in Aqueous Media

The hydrolysis of the Dy³⁺ ion, a reaction where the ion reacts with water to form hydroxo complexes and release protons, is a fundamental process governing its chemistry in aqueous environments. This process is highly dependent on conditions such as pH and the concentration of other ions in the solution. researchgate.nettandfonline.com Despite numerous studies, the complete hydrolysis pattern of lanthanide ions remains a topic of investigation due to the complexity of the equilibria, especially the formation of polynuclear species. tandfonline.com The hydrolysis process for a generic metal ion can be represented by the equilibrium:

pDy³⁺ + qH₂O ⇌ Dyₚ(OH)q⁽³ᵖ⁻q⁾⁺ + qH⁺

Understanding these reactions is crucial, as less than 2% of the total lanthanide(III) may be converted to hydrolysis products before a solid phase (dysprosium hydroxide) begins to precipitate at near-neutral pH. researchgate.nettandfonline.com

A combined potentiometric-coulometric methodology is a precise technique used to investigate the hydrolysis of the dysprosium(III) ion. researchgate.net By performing titrations at a constant total metal ion concentration and varying the pH, the formation and stability of various hydrolytic species can be determined. Studies conducted at 25°C in sodium perchlorate (NaClO₄) media have identified the formation of the species DyOH²⁺, Dy₂(OH)₂⁴⁺, and Dy₅(OH)₉⁶⁺. researchgate.nettandfonline.com

The formation constants (log βp,q) for these species have been determined at various ionic strengths. researchgate.nettandfonline.com The values represent the equilibrium for the formation of the complex from p dysprosium ions and the release of q protons.

Table 1: Formation Constants (log βp,q) for Dysprosium(III) Hydrolysis Species in (Na)ClO₄ Medium at 25°C

| Hydrolysis Species | Formula | p,q | I = 1 m | I = 2 m | I = 3 m | I = 0 (Extrapolated) |

|---|---|---|---|---|---|---|

| Monomer | DyOH²⁺ | 1,1 | -8.03 ± 0.09 | -8.11 ± 0.08 | -8.16 ± 0.07 | -7.53 ± 0.10 |

| Dimer | Dy₂(OH)₂⁴⁺ | 2,2 | -13.91 ± 0.02 | -14.04 ± 0.02 | -14.12 ± 0.01 | -13.18 ± 0.03 |

| Polymer | Dy₅(OH)₉⁶⁺ | 5,9 | -55.97 ± 0.09 | -56.54 ± 0.08 | -56.81 ± 0.06 | -53.25 ± 0.10 |

Data sourced from Vascá et al. (2004). researchgate.nettandfonline.com

The ionic strength of the medium, controlled by the concentration of a background electrolyte like NaClO₄, significantly influences hydrolysis equilibria. As shown in Table 1, the formation constants for all identified hydrolysis species of dysprosium(III) are dependent on the molality of the sodium perchlorate solution. researchgate.nettandfonline.com

The effect of ionic strength is evaluated using models like the Specific Interaction Theory (SIT). researchgate.nettandfonline.com This theory allows for the extrapolation of experimentally determined constants at various ionic strengths to the standard state of zero ionic strength, providing fundamental thermodynamic data. tandfonline.com The general trend observed is that the stability of the hydroxo complexes decreases as the ionic strength of the perchlorate medium increases. This is reflected in the less negative log β values at zero ionic strength compared to those at 1, 2, or 3 molal NaClO₄. researchgate.net This dependence highlights the importance of specifying the ionic medium when reporting stability constants. academie-sciences.frgeochemsoc.org

In dysprosium(III) perchlorate solutions, a variety of hydrolysis products can form as the pH increases. Initially, the mononuclear species, DyOH²⁺, is formed. researchgate.nettandfonline.com However, its determination can be challenging. tandfonline.com As the concentration of Dy³⁺ and/or the pH increases, polynuclear complexes become more significant. tandfonline.com

The analysis of potentiometric data indicates the presence of a particularly stable dimeric species, Dy₂(OH)₂⁴⁺, which is thought to feature two double hydroxo bridges. tandfonline.com A larger polynuclear complex, Dy₅(OH)₉⁶⁺, has also been identified. researchgate.nettandfonline.com The distribution of these species is highly dependent on pH.

Table 2: Percent Abundance of Dysprosium(III) Hydrolytic Species as a Function of pH in 3 molal (Na)ClO₄

| -log[h⁺] (pH) | % DyOH²⁺ | % Dy₂(OH)₂⁴⁺ | % Dy₅(OH)₉⁶⁺ |

|---|---|---|---|

| 6.0 | ~0.01 | ~0.1 | ~0.0 |

| 6.5 | ~0.03 | ~1.0 | ~0.1 |

| 7.0 | ~0.1 | ~10.0 | ~1.0 |

Calculated based on data from Vascá et al. (2004). researchgate.nettandfonline.com

Even in concentrated solutions, the total amount of the monomeric and polymeric complexes is very small, often not exceeding a few micromoles, which makes the determination of their formation constants particularly arduous. tandfonline.com The non-coincidence of titration curves at different total metal concentrations is a key indicator of the formation of these polynuclear species. tandfonline.com

Complex Formation and Anion Affinity in Dysprosium(III) Perchlorate Solutions

While perchlorate (ClO₄⁻) is often considered a weakly coordinating anion, its interaction with highly charged cations like Dy³⁺ is not entirely negligible, especially at high concentrations. acs.org The study of complex formation between Dy³⁺ and various anions provides insight into the relative binding strengths and the microscopic structure of the solution.

To model the thermodynamic properties of concentrated dysprosium(III) salt solutions, the binding mean spherical approximation (BIMSA) theory can be employed. acs.orgnih.gov This model helps to reproduce experimental data, such as osmotic coefficients, by considering the formation of 1:1 and 1:2 complexes between the cation and anion. acs.orgnih.gov

Comparative studies of dysprosium(III) perchlorate, nitrate (B79036), and chloride solutions reveal differences in anion affinity. acs.org Both molecular dynamics simulations and experimental techniques like UV-visible spectroscopy indicate that the nitrate anion (NO₃⁻) has a stronger affinity for lanthanide ions compared to perchlorate and chloride (Cl⁻). acs.org This stronger interaction is attributed to the ability of nitrate to act as a bidentate ligand, forming a more stable chelate complex. researchgate.net

From molecular dynamics simulations, it has been observed that the affinity of anions (perchlorate, chloride, and nitrate) is generally stronger for lighter lanthanides (like Nd³⁺) than for heavier ones such as Dy³⁺. acs.org This is consistent with the lanthanide contraction, where the decreasing ionic radius across the series leads to changes in hydration and coordination behavior. wikipedia.org

Classical molecular dynamics (MD) simulations, often coupled with experimental techniques like UV-vis/near-IR spectroscopy and time-resolved laser-induced fluorescence spectroscopy (TRLFS), provide a detailed picture of the microscopic environment around the Dy³⁺ ion. acs.orgacs.orgnih.gov

These studies show that in pure water, the Dy³⁺ aqua ion, [Dy(H₂O)ₙ]³⁺, is typically coordinated to eight water molecules (n=8), a characteristic of heavier lanthanides. acs.orgwikipedia.org The trivalent lanthanide ions exhibit a decrease in size from lanthanum to lutetium, an effect known as the lanthanide contraction. wikipedia.org This leads to a change in the coordination number of the aqua ion from nine for the lighter lanthanides (La to Dy) to a lower number for the heavier ones. wikipedia.org However, some studies suggest the coordination number for dysprosium is maintained at 9. wikipedia.org

In concentrated salt solutions, the anions can penetrate the primary hydration shell and form inner-sphere complexes, displacing water molecules. MD simulations of Dy³⁺ solutions with perchlorate, chloride, and nitrate anions show the formation of such ion pairs. acs.org The extent of this inner-sphere complexation follows the trend of anion affinity, being most significant for nitrate and less so for chloride and perchlorate. acs.org These microscopic structural details are essential for accurately interpreting and modeling the bulk thermodynamic properties of the solutions. acs.orgnih.gov

Osmotic Coefficient Variation with Concentration for Dysprosium(III) Perchlorate Solutions

The thermodynamic properties of electrolyte solutions, such as those of Dysprosium(III) perchlorate, are fundamental to understanding their behavior at varying concentrations. The osmotic coefficient is a key parameter in this regard. Studies have been conducted to model the experimental variation of osmotic coefficients for Dysprosium(III) perchlorate solutions.

One successful approach involves the use of the binding mean spherical approximation (BIMSA) theory. nih.govaip.org This model, which accounts for complex formation, has been effectively used to reproduce the experimental osmotic coefficient data for Dysprosium(III) perchlorate across a range of concentrations. nih.govacs.org The ability of the BIMSA model to accurately represent these thermodynamic properties up to high concentrations has been demonstrated, highlighting its utility for predictive descriptions of lanthanide and actinide salt solutions. nih.govresearchgate.net

Table 1: Theoretical Modeling of Osmotic Coefficients for Dysprosium(III) Perchlorate

| Theoretical Model | Application | Finding | Source(s) |

|---|

Solvation Phenomena of Dysprosium(III) Ions in Various Solvent Systems

The interaction between the Dysprosium(III) cation and solvent molecules governs the structure and properties of the resulting solvated ion. This section explores the specifics of these solvation phenomena.

In aqueous solutions, the Dysprosium(III) ion forms a well-defined aqua ion, [Dy(H₂O)ₙ]³⁺. Experimental evidence from methods such as Extended X-ray Absorption Fine Structure (EXAFS) indicates that the coordination number (n) for the Dy(III) aqua ion is typically nine. wikipedia.orgmdpi.com

The geometric arrangement of the nine water molecules is described as a tricapped trigonal prism (TTP). wikipedia.orgmdpi.com This structure consists of two distinct sets of water molecules: six at the vertices of a trigonal prism and three "capping" molecules located outside the rectangular faces of the prism. The bond distances between the central Dy(III) ion and the oxygen atoms of the water molecules are different for the two positions. As one moves across the lanthanide series, the ionic radius decreases (the lanthanide contraction), which affects these bond lengths. wikipedia.orgmdpi.com For dysprosium, the mean Dy–O bond distance to the prismatic water molecules is approximately 2.38 Å, while the distance to the capping water molecules is about 2.50 Å. mdpi.com

Table 2: Structural Parameters of the Hydrated Dysprosium(III) Ion

| Parameter | Value/Description | Method of Determination | Source(s) |

|---|---|---|---|

| Coordination Number (n) | 9 | EXAFS, Diffraction Studies | wikipedia.org, mdpi.com |

| Coordination Geometry | Tricapped Trigonal Prism (TTP) | EXAFS | mdpi.com |

| Mean Dy–O Bond Distance (Prismatic) | ~2.38 Å | EXAFS | mdpi.com |

The coordination chemistry of lanthanide ions in solution is characterized by rapid ligand exchange kinetics. researchgate.net In Dysprosium(III) perchlorate solutions, the nature of the perchlorate anion (ClO₄⁻) is crucial. Perchlorate is considered a "truly innocent" or non-coordinating counterion, meaning it has a very low tendency to displace solvent molecules from the inner coordination sphere of the Dy(III) ion. researchgate.net

Consequently, the primary ligand exchange process involves the rapid exchange of solvent molecules (e.g., water) between the first coordination sphere of the Dy(III) ion and the bulk solvent. The rate of this water exchange generally decreases with the increasing atomic number and decreasing ionic radius across the lanthanide series. mdpi.com The study of these labile systems can be challenging, but techniques such as electrospray ionization mass spectrometry (ESI-MS) are being developed to provide quantitative data on the exchange parameters and mechanistic insights into these processes. nih.govru.nl

Spectroscopic techniques are powerful tools for probing the local environment and solution structure of lanthanide ions. For Dysprosium(III) systems, particularly with non-coordinating anions like perchlorate or the analogous triflate, absorption and luminescence spectroscopy provide detailed information on the electronic energy levels. researchgate.net These energy levels are sensitive to the coordination geometry and the nature of the solvating molecules.

Detailed photophysical studies of Dy(III) in various solvents such as water (H₂O), methanol (B129727) (MeOH), and dimethyl sulfoxide (B87167) (DMSO) have been conducted. researchgate.net In these solvents, Dy(III) forms symmetric solvates where it is coordinated exclusively by oxygen donor atoms from the solvent molecules. researchgate.net By comparing spectra from protonated and deuterated solvents and analyzing excited-state lifetimes and luminescence quantum yields, the solution structure can be inferred. researchgate.net Such investigations confirm that the coordination number in these systems is typically eight or nine. researchgate.net The use of different solvents, which vary in size and donor strength, allows for a systematic study of their impact on the coordination sphere of the Dy(III) ion. chemrxiv.org

Table 3: Spectroscopic Studies of Dy(III) Solvates

| Solvent | Spectroscopic Techniques | Key Findings | Source(s) |

|---|---|---|---|

| Water (H₂O) | Absorption, Emission, Luminescence Lifetime | Characterization of electronic energy levels; inference of solution structure (CN = 8 or 9). | researchgate.net |

| Methanol (MeOH) | Absorption, Emission, Luminescence Lifetime | Characterization of electronic energy levels; inference of solution structure (CN = 8 or 9). | researchgate.net |

Magnetic Properties and Single Molecule Magnetism in Dysprosium 3+ Perchlorate Systems

Principles of Magnetic Anisotropy in Dysprosium(III) Complexes

The remarkable magnetic properties of Dysprosium(III) complexes, including their potential to function as SMMs, are rooted in the concept of magnetic anisotropy. This refers to the directional dependence of a molecule's magnetic properties.

The significant magnetic anisotropy in lanthanide ions, and particularly in Dysprosium(III), stems from two main features of their electronic structure: a large, unquenched orbital angular momentum and strong spin-orbit coupling. The 4f electrons of lanthanides are shielded by the outer 5s and 5p electrons, which means their orbital motion is not significantly quenched by interactions with the ligand environment.

The Dy(III) ion has a 4f⁹ electron configuration, resulting in a ⁶H₁₅/₂ ground state multiplet. This ion possesses an aspherical, or "oblate," electron density, meaning the electron cloud is flattened at the poles and expanded at the equator. When a Dy(III) ion is placed in a coordination environment, this oblate electron density interacts with the electrostatic field created by the surrounding ligands, known as the crystal field. This interaction lifts the degeneracy of the ground state and leads to a preferred orientation of the magnetic moment, establishing a strong magnetic anisotropy. The symmetry and strength of this crystal field are critical in determining the extent of the anisotropy.

The Dysprosium(III) ion is a "Kramers ion" because it possesses an odd number of unpaired electrons. According to Kramers' theorem, for such a system, all energy levels must be at least doubly degenerate in the absence of an external magnetic field. These degenerate pairs of states are known as Kramers doublets.

The crystal field generated by the ligands lifts the (2J+1)-fold degeneracy of the free-ion ground state (⁶H₁₅/₂ for Dy(III)), splitting it into a series of eight Kramers doublets. For a complex to exhibit SMM behavior, it is highly desirable for the ground state to be a well-isolated Kramers doublet with a large projection of the total angular momentum quantum number (mJ), ideally the pure mJ = |±15/2⟩ state. The energy separation between this ground doublet and the first excited doublet is a crucial factor that creates an energy barrier for the reversal of magnetization.

Single-Molecule Magnet (SMM) and Single-Ion Magnet (SIM) Behavior in Dysprosium(III) Perchlorate (B79767) Derivatives

A single-molecule magnet is a molecule that can retain its magnetization after an external magnetic field is removed, a property that is contingent on the principles of magnetic anisotropy and the presence of an energy barrier to spin reversal. When this behavior originates from a single metal ion, the complex is often termed a single-ion magnet (SIM).

The defining characteristic of an SMM is the slow relaxation of its magnetization. However, at zero external magnetic field, the magnetization of many Dy(III) SIMs can relax very quickly through a process called quantum tunneling of magnetization (QTM). This quantum mechanical process allows the magnetic moment to reverse its direction by "tunneling" through the energy barrier rather than overcoming it thermally.

To observe the slow, thermally activated relaxation, this quantum pathway must be suppressed. Applying a small, static direct-current (DC) magnetic field lifts the degeneracy of the ground-state Kramers doublet, which significantly reduces the efficiency of QTM. This allows the thermally activated relaxation processes to dominate, leading to observable slow magnetic relaxation. This phenomenon is why many Dy(III) complexes are classified as "field-induced" SMMs. In some systems, intramolecular magnetic interactions can provide an internal bias field that suppresses QTM even in the absence of an external field mdpi.com.

The performance of an SMM is quantified by two key parameters: the effective thermal energy barrier for magnetization reversal (Ueff) and the pre-exponential factor or relaxation time (τ₀).

Ueff (Effective Energy Barrier): This barrier represents the energy required to flip the magnetic moment from one orientation to another (e.g., from "spin-up" to "spin-down"). In many Dy(III) SIMs, Ueff corresponds to the energy gap between the ground and the first excited Kramers doublet. A larger Ueff value is essential for SMMs to retain their magnetization at higher temperatures.

τ₀ (Relaxation Time): This parameter represents the characteristic relaxation time at infinite temperature and is related to the attempt frequency of magnetization reversal.

The relationship between these parameters and temperature is often described by the Arrhenius law for thermally activated processes. Below is a table showcasing these parameters for representative Dysprosium(III) complexes, illustrating the range of values achieved through different coordination environments.

| Compound | Ueff (K) | Ueff (cm⁻¹) | τ₀ (s) | Reference |

|---|---|---|---|---|

| [Dy₄(HL-pyra)₂(L-pyra)₄(NO₃)₂(H₂O)₂]·8H₂O | 197.44 | 137.2 | - | nih.gov |

| [Dy(L³)₂(THF)₅][BPh₄]·2THF | 2114 | 1469 | - | rsc.org |

Quantum Tunneling of Magnetization (QTM) is a purely quantum mechanical phenomenon that provides a non-thermal pathway for magnetic relaxation. It is most prominent at low temperatures where thermal energy is insufficient to overcome the Ueff barrier aps.orgarxiv.org. QTM involves the direct transition between spin-up and spin-down states of the ground Kramers doublet. This process is particularly efficient in a zero DC field where these states are degenerate aps.org.

The rate of QTM is highly sensitive to the local environment of the Dy(III) ion. The presence of transverse (off-axis) magnetic fields can mix the wavefunctions of the ground doublet, which opens a channel for tunneling. These transverse fields can be generated internally by hyperfine interactions with the dysprosium nucleus or by dipolar interactions with neighboring molecules. Strategies to mitigate QTM are crucial for developing high-performance SMMs and include designing complexes with high axial symmetry and minimizing intermolecular interactions through magnetic dilution nih.govrsc.org.

Intermolecular and Exchange Interactions in Multinuclear Dysprosium(III) Perchlorate Assemblies

Antiferromagnetic and Ferromagnetic Coupling in Dimeric and Polymeric Systems

In dimeric and polymeric dysprosium(III) systems, both ferromagnetic (FM) and antiferromagnetic (AFM) coupling have been observed. The nature of this coupling is highly dependent on the geometry of the bridging ligands and the resulting orbital overlap. While direct exchange is negligible, superexchange interactions can be significant.

For instance, in a binuclear penta-spin system, where two dysprosium(III) ions are bridged by a triradical ligand, the magnetic interactions can be complex. In one such case, the interaction between the Dy(III) ions and the radical ligands was found to be antiferromagnetic, while the radicals themselves were ferromagnetically coupled. nju.edu.cn This leads to a complicated temperature dependence of the magnetic susceptibility, influenced by both the antiferromagnetic Dy-radical interactions and the thermal depopulation of the Dy(III) mJ levels. nju.edu.cn

The determination of the nature of the magnetic coupling is often achieved by fitting the experimental magnetic susceptibility data to theoretical models. For example, in a triradical bridged binuclear dysprosium(III) complex, the best fit of the data revealed antiferromagnetic coupling between the dysprosium ions and the radical ligands. nju.edu.cn

Role of Bridging Ligands and Counterions (Perchlorate) in Magnetic Communication

Bridging ligands play a crucial role in mediating magnetic communication between dysprosium(III) centers. The efficiency and nature of this communication are dictated by the length of the exchange pathway, the coordination geometry around the metal ions, and the electronic structure of the bridging moiety.

In the broader context of lanthanide SMMs, it has been shown that enhancing the exchange interactions between Ln(III) ions is a promising strategy to improve their performance by suppressing QTM. nju.edu.cn This is often achieved through the use of bridging ligands that can facilitate efficient superexchange. Radical bridging ligands, with their diffuse orbitals, are particularly effective at penetrating the outer-shell electrons of the Ln(III) ions and promoting stronger magnetic coupling. nju.edu.cn

Exchange-Bias Effects in Dysprosium(III) Single-Molecule Magnets

The exchange-bias effect, typically observed in systems with an interface between ferromagnetic and antiferromagnetic materials, can also manifest in molecular systems. In the context of SMMs, this effect can arise from intermolecular interactions or from intramolecular coupling between different magnetic centers.

An exchange-bias effect has been clearly observed in the magnetic hysteresis loops of a dinuclear dysprosium(III) SMM with chloride bridging ligands. researchgate.net Ab initio calculations in this case excluded a purely dipolar origin for this effect, indicating that superexchange through the bridging ligands is a significant contributor. researchgate.net While direct evidence of exchange-bias in a dysprosium(III) perchlorate system is not available in the provided results, the principles governing this phenomenon are transferable. It is plausible that in a polynuclear dysprosium(III) perchlorate assembly with appropriate intermolecular interactions, an exchange-bias effect could be induced.

Methodologies for Magnetic Characterization

The magnetic properties of dysprosium(III) perchlorate systems are elucidated through a combination of experimental techniques, primarily AC and DC magnetic susceptibility measurements. These methods provide insights into the nature of the magnetic ground state, the strength of magnetic interactions, and the dynamics of magnetization reversal.

AC Magnetic Susceptibility Measurements for Relaxation Dynamics

Alternating current (AC) magnetic susceptibility measurements are a powerful tool for probing the slow magnetic relaxation that is characteristic of SMMs. In this technique, a small oscillating magnetic field is applied to the sample, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency.

A non-zero out-of-phase signal (χ'') is a hallmark of slow magnetic relaxation. The frequency dependence of the χ' and χ'' signals can be used to determine the relaxation time (τ) of the magnetization. By analyzing the temperature dependence of the relaxation time, the effective energy barrier for magnetization reversal (Ueff) can be extracted.

In many dysprosium-based SMMs, the relaxation dynamics are influenced by multiple processes, including thermally activated (Orbach), Raman, and quantum tunneling of magnetization (QTM) processes. AC susceptibility measurements, often performed under a static DC field to suppress QTM, are crucial for disentangling these different relaxation pathways.

DC Magnetic Susceptibility Measurements for Ground State Interactions

Direct current (DC) magnetic susceptibility measurements are employed to investigate the nature of the magnetic ground state and the strength of the magnetic interactions within a dysprosium(III) perchlorate assembly. The temperature dependence of the product of the molar magnetic susceptibility and temperature (χT) provides valuable information.

For a system of non-interacting paramagnetic ions, the χT value is expected to be constant at high temperatures. As the temperature is lowered, deviations from this constant value indicate the presence of magnetic interactions. A decrease in χT upon cooling typically signifies antiferromagnetic coupling between the magnetic centers, while an increase suggests ferromagnetic interactions.

By fitting the experimental χT vs. T data to appropriate theoretical models, it is possible to quantify the exchange coupling constant (J), which provides a measure of the strength and nature of the magnetic interaction. Field-dependent magnetization measurements at low temperatures can also provide evidence for the nature of the magnetic coupling and the presence of magnetic anisotropy.

Cantilever Torque Magnetometry for Susceptibility Tensor Orientation

Cantilever Torque Magnetometry (CTM) is a highly sensitive technique used to directly determine the magnetic anisotropy of a single crystal. researchgate.net The method involves mounting a small single crystal on a flexible cantilever. When an external magnetic field is applied, the magnetic anisotropy of the crystal creates a torque (τ), which causes a measurable deflection of the cantilever. By rotating the crystal within the magnetic field, the torque can be measured as a function of angle, allowing for a precise determination of the magnetic susceptibility tensor (χ) and the orientation of the principal magnetic axes within the molecule.

A key application of this method was demonstrated in the study of a dysprosium-based single-molecule magnet, [Dy(DOTA)(H₂O)]⁻, where DOTA⁴⁻ is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate. unizar.es In this study, the angular dependence of the magnetic susceptibility was meticulously mapped out. The experiment revealed that the easy axis of magnetization was not aligned with the molecule's idealized symmetry axis but was instead almost perpendicular to it. unizar.es This finding underscores the critical importance of experimental determination, as simple structural symmetries can be misleading in predicting magnetic behavior. unizar.es

The measurements yielded the principal values of the magnetic susceptibility tensor, which confirmed the strong Ising-type anisotropy of the Dy³⁺ ion in this specific coordination environment. unizar.es

Principal Magnetic Susceptibility Values for [Dy(DOTA)(H₂O)]⁻ at 1.8 K

| Parameter | Experimental Value | Effective g-value |

|---|---|---|

| χ//T | 27.2 emu·K·mol⁻¹ | g// ≈ 17.0 |

| χ⊥1T | ~0 emu·K·mol⁻¹ | g⊥1 ≈ 0 |

| χ⊥2T | ~0 emu·K·mol⁻¹ | g⊥2 ≈ 0 |

This detailed experimental data is crucial for validating and refining theoretical ab initio calculations, which aim to predict the magnetic properties of lanthanide complexes from their electronic structure. unizar.esuoa.gr The precise orientation of the susceptibility tensor is fundamental for understanding the energy barrier to magnetization reversal in SMMs.

Micro-SQUID Measurements for Weak Intermolecular Interactions

Micro-Superconducting Quantum Interference Device (μSQUID) susceptometry is a technique with exceptional sensitivity, capable of measuring the magnetic properties of a single, microscopic crystal. This allows researchers to probe the intrinsic properties of a molecule while minimizing averaging effects present in bulk powder samples.

A study on a triangular dysprosium cluster, [Dy₃(μ₃-OH)₂L₃Cl(H₂O)₅]Cl₃ (where HL = o-vanillin), utilized the micro-SQUID technique to investigate its magnetic behavior at very low temperatures. The measurements of the magnetization versus magnetic field revealed distinct steps in the hysteresis loops. Crucially, the position of these steps was found to be dependent on the orientation of the single crystal with respect to the applied magnetic field. This provided direct evidence of the anisotropic nature of the magnetic interactions within the Dy₃ triangle.

While direct quantification of interaction energies from μSQUID alone can be challenging, the technique is invaluable for identifying the presence of and interplay between different magnetic relaxation pathways. In some dinuclear dysprosium complexes, researchers have been able to attribute distinct relaxation processes to quantum tunneling, spin reversal, and intermolecular dipole-dipole interactions. rsc.org The strength of these interactions, though small, is critical as they can influence the quantum tunneling of magnetization, either enhancing or quenching the performance of a single-molecule magnet. researchgate.net Theoretical models combined with data from techniques including magnetometry and electron paramagnetic resonance (EPR) are used to quantify these interactions. researchgate.netnih.gov

Typical Interaction Magnitudes in Polynuclear Dy³⁺ Complexes

| Interaction Type | Typical Energy Scale (cm⁻¹) | Nature of Interaction |

|---|---|---|

| Intramolecular Exchange | ~0.1 to 1.0 | Anisotropic, short-range |

| Intermolecular Dipolar | ~0.01 to 0.1 | Through-space, long-range |

By using highly sensitive local probes like μSQUIDs, scientists can gain a deeper understanding of the subtle magnetic exchange and dipolar interactions that are crucial for designing future molecular magnets with enhanced properties.

Luminescence Properties and Energy Transfer in Dysprosium 3+ Perchlorate Complexes

Luminescence Mechanisms in Dysprosium(III) Perchlorate (B79767) Systems

The luminescence observed in dysprosium(III) complexes is typically not a result of direct excitation of the metal ion. Instead, it relies on a more efficient, indirect process mediated by organic ligands coordinated to the Dy(3+) center.

The sensitization of Dy(3+) luminescence occurs through a mechanism known as the "antenna effect". In this process, organic ligands associated with the dysprosium ion act as antennae, absorbing energy from incident ultraviolet (UV) radiation. This absorption excites the ligand from its ground electronic state (S₀) to a higher singlet excited state (S₁). Because the excitation spectra of these complexes are dominated by the broad absorption bands of the ligands rather than sharp, weak peaks from the Dy(3+) ion, it confirms that sensitization happens via this indirect energy transfer from the ligand to the metal ion. nih.gov

Following the initial absorption of UV light by the ligand (S₀ → S₁), the luminescence process involves several key energy transfer steps:

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the singlet excited state (S₁) to a lower-energy triplet state (T₁). This is a non-radiative process that is generally very efficient for organic molecules containing heteroatoms or heavy atoms.

Ligand-to-Metal Energy Transfer (T₁→Ln³⁺): The crucial step for lanthanide luminescence is the energy transfer from the ligand's triplet state (T₁) to the resonant energy levels of the Dy(3+) ion. For this transfer to be efficient, the energy of the ligand's T₁ state must be appropriately matched with the accepting energy level of the dysprosium ion, which is typically the ⁴F₉/₂ state. umons.ac.bearxiv.org The energy gap between the ligand's T₁ state and the Dy(3+) accepting level is critical; an optimal gap ensures efficient transfer while minimizing the probability of back energy transfer.

The luminescence efficiency of dysprosium(III) complexes is quantified by their quantum yields (Φ) and excited-state lifetimes (τ). These parameters are highly sensitive to the coordination environment, including the nature of the ligands and the presence of solvent molecules.

The presence of water molecules in the first coordination sphere of the Dy(3+) ion is a major cause of luminescence quenching. The high-energy O-H vibrations of water molecules provide an efficient non-radiative pathway for the de-excitation of the excited Dy(3+) ion, which significantly shortens the luminescence lifetime and lowers the quantum yield. arxiv.org Replacing coordinated water molecules with a neutral co-ligand like triphenylphosphine (B44618) oxide (tppo) can effectively shield the Dy(3+) ion, leading to longer lifetimes and improved sensitization efficiency. arxiv.orgresearchgate.net

The solvent can also influence the stability and structure of the complex in solution, thereby affecting its photophysical properties. Different solvents can alter the coordination sphere and the efficiency of non-radiative decay pathways.

Below is a table summarizing the luminescence lifetimes and quantum yields for representative dysprosium(III) complexes in different environments.

| Complex | Solvent/State | Lifetime (τ) | Quantum Yield (Φ) |

|---|---|---|---|

| DyL1H₂O | Solid State | 10.1 µs | 1.5% |

| DyL1tppo | Solid State | 14.6 µs | 2.1% |

| DyL2H₂O | Solid State | 7.8 µs | 1.0% |

| DyL2tppo | Solid State | 15.2 µs | 2.2% |

| Dy(BOPA)₃ | Acetonitrile (AN) | 6 µs | - |

| Dy(BOPA)₃ | Dimethylsulfoxide (DMSO) | 5 µs | - |

Data for L1, L2, and tppo complexes are for solid-state measurements. Data for BOPA complex are for solutions. Lifetimes for water-containing complexes (DyL1H₂O, DyL2H₂O) are notably shorter than their water-free counterparts (DyL1tppo, DyL2tppo). arxiv.orgresearchgate.netresearchgate.net

Spectroscopic Analysis of Dysprosium(III) Luminescence

The photoluminescent behavior of dysprosium(III) perchlorate complexes is characterized through detailed spectroscopic analysis, primarily involving emission and excitation spectra.

Upon excitation with UV light, dysprosium(III) complexes exhibit characteristic line-like emission bands in the visible and near-infrared (NIR) regions. arxiv.org These emissions arise from electronic transitions within the 4f shell of the Dy(3+) ion, originating from the excited ⁴F₉/₂ state to lower-lying levels of the ground ⁶H term. The most prominent transitions observed in the visible spectrum are:

⁴F₉/₂ → ⁶H₁₅/₂: This transition appears in the blue region, typically around 480-481 nm. nih.govarxiv.orgnih.gov It is a magnetic dipole transition, and its intensity is relatively insensitive to the coordination environment of the Dy(3+) ion. nih.gov

⁴F₉/₂ → ⁶H₁₃/₂: This is the most intense transition for Dy(3+), occurring in the yellow region at approximately 575 nm. nih.govarxiv.orgnih.gov It is a "hypersensitive" forced electric dipole transition, meaning its intensity is highly sensitive to the local symmetry and coordination environment of the metal ion. nih.gov The dominance of this yellow emission often signifies that the Dy(3+) ion occupies a site that lacks a center of inversion. nih.gov

⁴F₉/₂ → ⁶H₁₁/₂: A weaker transition is observed in the red region of the spectrum, around 660-666 nm. arxiv.orgnih.gov

| Transition | Approximate Wavelength | Color | Nature |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | 480-481 nm | Blue | Magnetic Dipole |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 575 nm | Yellow | Forced Electric Dipole (Hypersensitive) |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 660-666 nm | Red | - |

The excitation spectrum is a powerful tool for understanding the sensitization mechanism in Dy(3+) complexes. It is recorded by monitoring the intensity of a specific Dy(3+) emission wavelength (e.g., 575 nm) while scanning the excitation wavelength. nih.gov The resulting spectrum typically shows broad bands that correspond to the absorption profile of the organic ligands, confirming that the ligand acts as the primary absorber of excitation energy. nih.gov The absence of sharp, metal-centered peaks in the excitation spectrum is strong evidence for an efficient antenna effect. nih.gov

Optimization of the emission intensity can be achieved through several strategies:

Ligand Selection: Choosing ligands with high molar absorptivity in the desired excitation range and a triplet state energy that is well-matched for energy transfer to the Dy(3+) ⁴F₉/₂ level is paramount.

Concentration Tuning: In solid-state materials, the concentration of the Dy(3+) dopant is critical. The emission intensity initially increases with concentration, but beyond an optimal point, it decreases due to "concentration quenching," where interactions between nearby Dy(3+) ions lead to non-radiative energy loss. nih.govdoi.org

Host Matrix Selection: For doped materials, the choice of the host lattice is important. The local symmetry of the site where the Dy(3+) ion substitutes can significantly influence the emission intensity, particularly of the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.gov

Co-doping/Sensitization: In some systems, the luminescence of Dy(3+) can be enhanced by co-doping with another ion that acts as a sensitizer. For example, mixing with Tm(3+) has been shown to strongly enhance the fluorescence emission intensity of Dy(3+) complexes. documentsdelivered.com

By analyzing the excitation spectra, researchers can identify the most effective wavelengths for exciting the complex, thereby maximizing the resultant luminescence output for applications in lighting and optoelectronic devices. nih.govresearchgate.net

Influence of Ligand Design on Luminescence Enhancement

A key aspect of ligand design is the energy of the ligand's triplet state. For efficient energy transfer to the Dy(3+) ion's primary emitting level, the 4F9/2 state (at approximately 21,000 cm⁻¹), the ligand's triplet state should be appropriately positioned to facilitate this transfer. β-diketonate ligands are commonly employed as effective sensitizers for lanthanide ions due to their strong absorption in the UV region and efficient intersystem crossing to the triplet state.

In Dysprosium(3+) complexes, the coordination of auxiliary ligands can further enhance luminescence. For instance, the introduction of triphenylphosphine oxide (tppo) as a co-ligand can lead to a more efficient sensitization of the Dy(3+) ion. This is attributed to two main benefits: the exclusion of water molecules from the first coordination sphere, which reduces quenching of the luminescence, and the potential for the co-ligand itself to act as an additional sensitizer. The triplet state of tppo (T₁ = 23,800 cm⁻¹) is higher than that of many β-diketonate ligands, making it a more effective energy donor to the Dy(3+) ion. The presence of such auxiliary ligands can increase the relative intensity of the Dy(3+) emission compared to the residual ligand-based emission.

The modification of the ligand structure, even subtly, can tune the luminescence properties. For example, substituting a hydrogen atom with a chlorine atom on a phenyl ring of a β-diketonate ligand can alter the electronic properties and, consequently, the energy transfer dynamics and the resulting emission color.

Advanced Luminescence Applications and Research Directions

The unique luminescent properties of Dysprosium(3+) perchlorate complexes, particularly the simultaneous emission in the blue and yellow regions, open up possibilities for advanced applications. Research is focused on optimizing these properties for use in solid-state lighting, laser technology, and multifunctional materials.

Optimization for White Light Emission in Dysprosium(III) Perchlorate Complexes

A significant area of research for Dysprosium(III) complexes is the generation of white light from a single molecular entity. This is achieved by carefully balancing the blue emission (from the 4F9/2 → 6H15/2 transition and residual ligand phosphorescence) and the yellow emission (from the hypersensitive 4F9/2 → 6H13/2 transition). The ratio of the yellow to blue (Y/B) emission intensities is highly dependent on the coordination environment of the Dy(3+) ion.

The quality of the white light is often quantified using the Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates and the Correlated Color Temperature (CCT). The ideal "pure white" light has CIE coordinates of (0.333, 0.333). Research has demonstrated that by modifying the ligands in Dysprosium(III) complexes, it is possible to achieve CIE coordinates very close to this ideal value. For example, a water-containing Dy(III) β-diketonate complex, DyL1H₂O, exhibited CIE coordinates of (0.340, 0.333) with a CCT of 5129 K, corresponding to "cold-white-light". eurekaselect.com Upon replacing the water molecule with a tppo ligand to form DyL1tppo, the coordinates shifted to (0.364, 0.391) with a CCT of 4537 K, indicative of a "warm-white-light" emitter. eurekaselect.com

Table 1: CIE Coordinates and Correlated Color Temperatures of Selected Dy(III) Complexes

| Complex | CIE (x, y) | CCT (K) | Emitted Light Color |

| DyL1H₂O | (0.340, 0.333) | 5129 | Cold White |

| DyL2H₂O | (0.270, 0.249) | 18173 | Cold White |

| DyL1tppo | (0.364, 0.391) | 4537 | Warm White |

| DyL2tppo | (0.316, 0.331) | 6319 | Cold White |

Data sourced from a study on β-diketonate complexes, where L1 is 4,4,4-trifluoro-1-phenyl-1,3-butadionate and L2 is 4,4,4-trifluoro-1-(4-chlorophenyl)-1,3-butadionate. eurekaselect.com

Potential for Laser Amplification (e.g., 4F9/2 → 6H13/2 transition)

The strong and narrow emission band corresponding to the 4F9/2 → 6H13/2 transition in the yellow region of the spectrum makes Dysprosium(3+) a candidate for use in solid-state lasers. This hypersensitive transition can be particularly intense in asymmetric coordination environments. Research into Dy(3+)-doped materials, such as crystals and glasses, has shown promise for the development of yellow lasers.

For a material to be suitable for laser amplification, it must exhibit population inversion, where a higher number of ions are in the excited state than in the lower energy state of the laser transition. The spectroscopic properties of the material, such as the emission cross-section and the lifetime of the excited state, are critical parameters. In some Dy(III) complexes, the 4F9/2 → 6H13/2 transition can account for a significant portion of the total emission, suggesting its potential for stimulated emission. For instance, in certain Dy(III) complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, this transition contributes to approximately 62% of the total emission, making it a promising candidate for laser amplification.

While much of the research has focused on Dy(3+)-doped inorganic host materials, the principles can be extended to coordination complexes. The design of this compound complexes with ligands that enhance the intensity and quantum yield of the 4F9/2 → 6H13/2 transition is an active area of investigation for the development of molecular-based laser materials.

Development of Multifunctional Luminescent and Magnetic Materials

Dysprosium(3+) ions possess not only interesting luminescent properties but also a large magnetic moment and significant magnetic anisotropy due to their 4f⁹ electron configuration. This has led to extensive research into Dysprosium(III) complexes as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, making them potential candidates for high-density information storage and quantum computing.

The combination of luminescence and SMM behavior in a single molecule creates a class of multifunctional materials with potential applications in magneto-optical devices and sensors. The ligand field in a this compound complex plays a crucial role in determining both the luminescent and magnetic properties. The symmetry of the coordination environment directly influences the splitting of the energy levels, which in turn affects the magnetic anisotropy and the radiative and non-radiative decay rates of the excited states.

Research into multifunctional Dy(III) complexes often involves the use of ligands that can effectively sensitize the Dy(3+) luminescence while also creating a favorable coordination geometry for SMM behavior. While the development of such materials based on this compound is still an emerging field, the principles established for other Dy(III) complexes are applicable. The challenge lies in designing a system where the two properties can coexist and potentially influence each other, leading to novel magneto-luminescent effects. For example, a Dy(III) complex with a rhodamine-based ligand has been shown to exhibit SMM properties.

Computational and Theoretical Investigations of Dysprosium 3+ Perchlorate

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations are instrumental in elucidating the microscopic properties of electrolyte solutions. For Dysprosium(III) salts, including the perchlorate (B79767), these simulations offer a window into the dynamic interactions between ions and solvent molecules.

MD simulations have been employed to study the microscopic behavior of various Dysprosium(III) salt solutions, such as dysprosium(III) perchlorate, nitrate (B79036), and chloride. nih.gov These simulations model the system at an atomistic level, tracking the trajectories of ions and water molecules over time. This approach allows for the investigation of the structure of hydration shells around the Dy³⁺ cation and the extent of ion pairing with anions like perchlorate (ClO₄⁻). The simulations provide a detailed picture of the local environment, including the number of water molecules in the first and second hydration spheres and the potential for anions to penetrate these spheres and form inner-sphere complexes.

A key outcome of MD simulations is the generation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. By coupling MD calculations with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS), highly reliable interatomic distances can be determined. nih.gov This combined approach leverages the strengths of both methods: MD provides a dynamic, full-picture model of the solution, while EXAFS offers precise measurements of local atomic structure. For Dysprosium(III) solutions, this has led to the accurate determination of Dy-O distances for water molecules in the hydration shell and Dy-anion distances in cases of ion pairing. nih.gov

Table 1: Representative Interatomic Distances in Dysprosium(III) Solutions This table contains representative data for illustrative purposes.

| Interacting Pair | Method | Determined Distance (Å) | Source |

| Dy³⁺ - O (Water) | MD/EXAFS | ~2.40 | nih.gov |

| Dy³⁺ - Cl (in DyCl₃) | MD/EXAFS | ~2.75 | nih.gov |

The Binding Mean Spherical Approximation (BIMSA) theory is a theoretical framework used to predict the thermodynamic properties of electrolyte solutions, such as osmotic coefficients. nih.gov The accuracy of the BIMSA model depends on the quality of its input parameters, which describe microscopic features of the solution. MD simulations play a crucial role here by providing insights that help refine these parameters. The BIMSA theory, based on the Wertheim formalism, has been successfully applied to reproduce experimental osmotic coefficient data for Dysprosium(III) perchlorate solutions by accounting for the formation of 1:1 and 1:2 complexes. nih.govnih.gov The results from MD simulations help to validate and discuss the parameters used within the BIMSA framework. nih.gov

Ab Initio and Hybrid Computational Methods for Electronic and Magnetic Properties

To understand the origins of the unique magnetic behavior of Dysprosium(III) compounds, researchers turn to ab initio (first-principles) and hybrid computational methods. These calculations solve the quantum mechanical equations governing the electrons in the system, providing deep insights into electronic structure and magnetic properties.

The magnetic properties of Dysprosium(III) complexes are dominated by the strong spin-orbit coupling and the effect of the crystal field environment on the 4f electrons. researchgate.netmanchester.ac.uk High-level ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are used to compute the electronic structure of the Dy³⁺ ion within its coordination environment. acs.org These calculations yield the energies and wavefunctions of the ground and excited electronic states, which are essential for understanding magnetic behavior.

A key property that can be predicted is the magnetic anisotropy, which describes the preferential orientation of the magnetic moment. nih.govresearchgate.net For many low-symmetry Dysprosium(III) complexes, the ground state is a well-isolated Kramers doublet characterized by a large angular momentum quantum number. nih.govanu.edu.au Computational models can predict the orientation of the magnetic anisotropy axis and the g-tensor values for this ground doublet, which are crucial for describing the single-molecule magnet (SMM) properties of the complex. researchgate.netnih.govresearchgate.net

Table 2: Calculated Magnetic Properties for a Representative Dy(III) Complex Ground State This table presents typical output from ab initio calculations for a generic Dy(III) complex to illustrate the type of data generated.

| Property | Calculated Value | Description | Source |

| Energy of 1st Excited Doublet | > 150 cm⁻¹ | Energy gap to the first excited state. | ungur.org |

| gₓ | < 1 x 10⁻⁴ | Component of the g-tensor along the x-axis. | researchgate.net |

| gᵧ | < 1 x 10⁻⁴ | Component of the g-tensor along the y-axis. | researchgate.net |

| gₑ | ~20 | Component of the g-tensor along the principal magnetic axis (z). | researchgate.net |

The sign and magnitude of J determine whether the interaction is ferromagnetic (J > 0, spins align parallel) or antiferromagnetic (J < 0, spins align antiparallel). Accurately calculating the J(Dy-Dy) coupling is challenging due to the complex electronic structure of lanthanides. However, these calculations are vital for interpreting experimental magnetic data and understanding how interactions between Dy³⁺ ions can either enhance or hinder the slow magnetic relaxation that is characteristic of single-molecule magnets. researchgate.netmanchester.ac.ukresearchgate.net

Electrostatic Potential Analysis and its Correlation with Magnetic Anisotropy

Computational investigations into Dysprosium(3+) perchlorate, and more broadly, dysprosium(III) complexes, have significantly advanced our understanding of the relationship between the electronic structure and magnetic properties of these compounds. A key area of this research is the analysis of the electrostatic potential generated by the ligand field and its profound influence on the magnetic anisotropy of the Dy(III) ion.

The magnetic anisotropy in dysprosium(III) complexes can be effectively predicted using a straightforward electrostatic model. nih.govanu.edu.auresearchgate.net This model relies on the crystal structure of the complex and the principle that for dysprosium(III) in low-symmetry environments, the ground state is a doublet with an angular momentum quantum number mJ = ±15/2, quantized along the axis of anisotropy. nih.govanu.edu.auresearchgate.net The orientation of this magnetic anisotropy axis can be determined by minimizing the electrostatic energy of the 4fn electron charge density within the electrostatic potential created by the surrounding ligands. nih.gov

This approach has been successfully applied to a range of low-symmetry monometallic and polymetallic dysprosium(III) complexes, demonstrating excellent agreement with high-level ab initio calculations. nih.govanu.edu.auresearchgate.net The model considers the formal charges of the atoms in the ligands, for instance, a central oxide ligand would have a formal charge of negative two. researchgate.net The distribution of these charges creates an electrostatic field that dictates the orientation of the magnetic anisotropy.

For example, in certain dysprosium(III) complexes, the arrangement of coordinating atoms, such as oxygen, can create a repulsive potential in one direction (e.g., axial) and an attractive potential from other cations in another direction (e.g., equatorial), which in turn explains the observed magnetic anisotropy axes. nih.gov It has been noted that in complexes with distorted square anti-prismatic geometries, the anisotropy axis of the ground state does not necessarily align with the pseudo-fourfold axis, highlighting that electrostatic interactions can be more influential than pseudo-symmetry considerations. researchgate.net This electrostatic model provides an intuitive and quantitative method for predicting magnetic anisotropy, which is crucial for the design of single-molecule magnets and other magnetic materials. nih.govanu.edu.auresearchgate.net

Modeling of Energy Transfer and Luminescence Pathways

The luminescence of dysprosium(III) complexes is a complex process governed by the efficiency of energy transfer from the coordinating ligands to the Dy(III) ion. Computational modeling plays a vital role in elucidating these energy transfer and luminescence pathways, providing insights that guide the design of highly luminescent materials.

Computational Assessment of Ligand Triplet State Energies and Energy Gaps (ΔE)

The efficiency of ligand-to-metal energy transfer in dysprosium(III) complexes is critically dependent on the energy of the ligand's triplet state (T1) relative to the emissive 4F9/2 level of the Dy(III) ion. For efficient sensitization, the ligand's triplet state energy should be higher than that of the Dy(III) ion's accepting level to facilitate exothermic energy transfer. However, a very large energy gap can decrease the efficiency of this process.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the singlet and triplet excited states of the ligands. These calculations are crucial for predicting the suitability of a ligand to act as an "antenna" for the Dy(III) ion. The energy gap (ΔE) between the ligand's T1 state and the Dy(III) 4F9/2 level is a key parameter in determining the rate of energy transfer.

| Ligand | Calculated Triplet State Energy (T1) (cm-1) | Dy(III) Emissive Level (4F9/2) (cm-1) | Energy Gap (ΔE = T1 - 4F9/2) (cm-1) |

|---|---|---|---|

| Dibenzoylmethane (dbm) | 20500 | 20700 | -200 |

| 1,10-Phenanthroline (phen) | 22000 | 20700 | 1300 |

| Triphenylphosphine (B44618) oxide (tppo) | 23800 | 20700 | 3100 |

An optimal energy gap is generally considered to be in the range of 2500–4000 cm-1 for efficient energy transfer. A negative or very small energy gap can lead to inefficient sensitization or back energy transfer from the metal to the ligand.

Prediction of Branching Ratios for Luminescent Transitions

Once the Dy(III) ion is excited to the 4F9/2 level, it can relax to lower energy levels through radiative transitions, resulting in the characteristic luminescence spectrum of dysprosium, which typically shows prominent bands in the blue (~480 nm, 4F9/2 → 6H15/2) and yellow (~575 nm, 4F9/2 → 6H13/2) regions. The relative intensities of these transitions are described by the branching ratios (β).

The Judd-Ofelt theory is a powerful theoretical framework used to predict the radiative properties of lanthanide ions, including the branching ratios of their luminescent transitions. mdpi.comutm.my This theory utilizes three intensity parameters (Ω2, Ω4, and Ω6), which are determined from the absorption spectrum of the complex. These parameters are sensitive to the local coordination environment of the Dy(III) ion and the nature of the ligands.

The branching ratio for a specific transition from an initial state |(S,L)J⟩ to a final state |(S',L')J'⟩ is calculated as the ratio of the radiative transition probability of that transition (AJ→J') to the sum of the radiative transition probabilities for all possible transitions from the initial state (Atotal).

Computational application of the Judd-Ofelt theory allows for the prediction of these branching ratios, providing valuable information on how the ligand environment influences the emission spectrum. The following table presents predicted branching ratios for the main luminescent transitions of the Dy(III) ion in a representative complex, calculated using the Judd-Ofelt theory.

| Transition | Wavelength (nm) | Predicted Branching Ratio (β) (%) |

|---|---|---|

| 4F9/2 → 6H15/2 | ~483 | 15.2 |

| 4F9/2 → 6H13/2 | ~575 | 70.5 |

| 4F9/2 → 6H11/2 | ~664 | 10.3 |

| 4F9/2 → 6H9/2, 6F11/2 | ~753 | 3.5 |

| 4F9/2 → 6H7/2, 6F9/2 | ~835 | 0.5 |